L-Selenocystine2HCl

Description

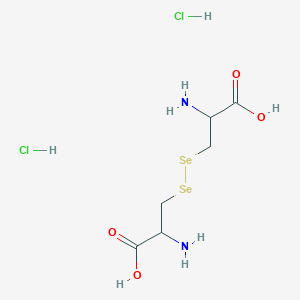

L-Selenocystine·2HCl is a selenium-containing derivative of the amino acid cystine, where sulfur atoms in the disulfide bond are replaced with selenium, forming a diselenide bridge. As a dihydrochloride salt, it is highly water-soluble and exhibits unique redox properties due to selenium’s higher electronegativity and larger atomic radius compared to sulfur.

Properties

Molecular Formula |

C6H14Cl2N2O4Se2 |

|---|---|

Molecular Weight |

407.0 g/mol |

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H12N2O4Se2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H |

InChI Key |

JDPPDEWGHCUHMQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Selenocystine2HCl can be synthesized through several methods. One common approach involves the reduction of selenium powder using sodium triacetoxyborohydride under strong alkaline conditions. This reaction is mild, safe, and reliable, producing L-selenocysteine, which can then be oxidized to form this compound . Another method involves the chloridization of L-serine hydrochloride to obtain 3-chloro-L-alanine hydrochloride, followed by a seleno-reaction to produce L-selenocystine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and ensure the safety of the operation.

Chemical Reactions Analysis

Types of Reactions: L-Selenocystine2HCl undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s selenol group is more acidic than the thiol group in cysteine, making it more reactive under physiological conditions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form seleninic acid derivatives.

Reduction: It can be reduced back to selenocysteine using reducing agents like dithiothreitol (DTT) or sodium borohydride.

Substitution: The selenol group can participate in nucleophilic substitution reactions, forming various seleno-compounds.

Major Products: The major products formed from these reactions include selenocysteine, seleninic acids, and various seleno-organic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: L-Selenocystine2HCl is used in the synthesis of selenoproteins and other seleno-organic compounds. Its unique reactivity makes it a valuable tool in peptide synthesis and chemical biology .

Biology: In biological research, this compound is used to study the role of selenium in enzymatic functions and redox biology. It is incorporated into proteins to investigate the effects of selenium on protein structure and function .

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being explored for its role in preventing oxidative stress-related diseases and as a potential supplement for selenium deficiency .

Industry: In the industrial sector, this compound is used in the production of selenium-enriched products, including dietary supplements and animal feed additives .

Mechanism of Action

L-Selenocystine2HCl exerts its effects primarily through its incorporation into selenoproteins, where it plays a crucial role in redox reactions. The selenol group in selenocysteine is a potent nucleophile and can participate in various redox reactions, contributing to the antioxidant properties of selenoproteins. These proteins are involved in critical cellular processes, including the detoxification of reactive oxygen species and the regulation of redox homeostasis .

Comparison with Similar Compounds

Key Findings from Research:

- Redox Efficiency: L-Selenocystine·2HCl demonstrates 3–5× greater antioxidant capacity than L-Cystine·2HCl in vitro due to selenium’s enhanced electron transfer capability .

- Stability: The diselenide bond in L-Selenocystine·2HCl is more stable under physiological pH compared to the disulfide bond in L-Cystine·2HCl, as shown in NMR stability assays (pH 7.4, 37°C) .

- Toxicity Profile: While L-Glycine·HCl and L-Cystine·2HCl exhibit low toxicity (LD₅₀ > 5,000 mg/kg in rodents), L-Selenocystine·2HCl has a lower LD₅₀ (~200 mg/kg) due to selenium’s narrow therapeutic window .

Analytical Characterization Methods

Chromatographic Purity

- HPLC Analysis: L-Selenocystine·2HCl shows a retention time of 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH), distinct from L-Cystine·2HCl (6.9 min) and L-Homocysteine (5.4 min) .

- Stereochemical Purity: Chiral HPLC confirms >98% enantiomeric excess for L-Selenocystine·2HCl, comparable to L-Cystine·2HCl .

Spectroscopic Data

- NMR: The ¹H-NMR spectrum of L-Selenocystine·2HCl exhibits a characteristic doublet at δ 3.2 ppm (Se-CH₂), absent in sulfur analogs .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 429.03 (M+H⁺), consistent with theoretical calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.